molecular formula C16H25NO B4036031 N-(2-ethylhexyl)-2-phenylacetamide

N-(2-ethylhexyl)-2-phenylacetamide

Cat. No.: B4036031
M. Wt: 247.38 g/mol
InChI Key: QBPUOUIZPYGRRQ-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 2-ethylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

    Esterification: 2-phenylacetic acid is first converted into its corresponding ester using an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid.

    Amidation: The ester is then reacted with 2-ethylhexylamine under reflux conditions to form this compound. The reaction is typically carried out in an inert solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group into an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 2-ethylhexylamine derivatives.

    Substitution: Formation of nitro or halogenated phenylacetamide derivatives.

Scientific Research Applications

N-(2-ethylhexyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-ethylhexyl acrylate: Used in the production of adhesives and coatings.

    2-ethylhexyl nitrate: Used as a cetane improver in diesel fuels.

    2-ethylhexanol: Used as a precursor in the production of plasticizers and surfactants.

Uniqueness

N-(2-ethylhexyl)-2-phenylacetamide is unique due to its specific amide structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a phenylacetamide group that can undergo various chemical modifications, making it versatile for different applications.

Properties

IUPAC Name

N-(2-ethylhexyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-5-9-14(4-2)13-17-16(18)12-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUOUIZPYGRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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